

Application Notes and Protocols: Acridine Orange Staining for Fixed Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flazo Orange

Cat. No.: B1582942

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridine Orange is a versatile fluorescent dye used for the visualization and analysis of nucleic acids and acidic organelles in fixed cells. This metachromatic dye intercalates into double-stranded DNA (dsDNA), and upon binding, it fluoresces green. It can also interact with single-stranded DNA (ssDNA) and RNA, emitting a red fluorescence. This differential emission spectrum allows for the simultaneous visualization of the nucleus and cytoplasmic RNA, providing valuable insights into cellular morphology and activity. Due to the absence of a commercially available or scientifically documented fluorescent dye named "**Flazo Orange**" for fixed cell staining, this document provides a detailed protocol for Acridine Orange, a well-established and widely used orange-red fluorescent stain.

Mechanism of Action

Acridine Orange is a cell-permeant, nucleic acid-binding dye. In fixed and permeabilized cells, it can freely enter the nucleus and cytoplasm. Its fluorescence emission is dependent on the type of nucleic acid it binds to and its concentration.

- **Green Fluorescence:** When Acridine Orange intercalates into the double helix of DNA, it exists as a monomer and emits green fluorescence with an approximate emission maximum of 525 nm.^[1]

- **Red Fluorescence:** When it binds to single-stranded nucleic acids like RNA or denatured DNA, it forms aggregates that emit red fluorescence, with an approximate emission maximum of 650 nm.[\[1\]](#)

This property allows for the differentiation of the nucleus (containing dsDNA) and the cytoplasm (rich in RNA).

Quantitative Data Summary

The following table summarizes the key quantitative properties of Acridine Orange for fluorescence microscopy.

Property	Value	Reference
Excitation Maximum (DNA)	~500 nm	[1]
Emission Maximum (DNA)	~526 nm (Green)	[1]
Excitation Maximum (RNA)	~460 nm	[1]
Emission Maximum (RNA)	~650 nm (Red)	[1]
Recommended Concentration	1-10 µg/mL	
Incubation Time	15-30 minutes	

Experimental Protocol: Acridine Orange Staining of Fixed Adherent Cells

This protocol provides a step-by-step guide for staining fixed adherent cells with Acridine Orange.

Materials:

- Adherent cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton™ X-100 in PBS (Permeabilization Buffer)

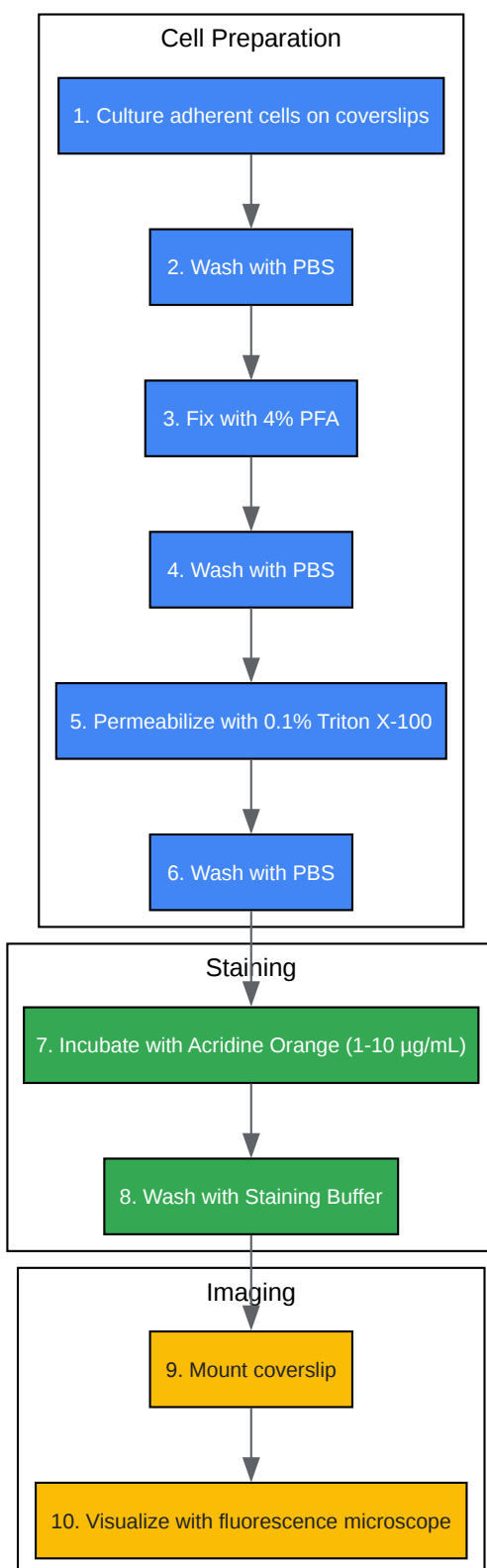
- Acridine Orange stock solution (e.g., 1 mg/mL in DMSO)
- Staining Buffer (e.g., PBS or Hanks' Balanced Salt Solution - HBSS)
- Mounting medium
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
- Fixation: Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
- Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the dye to enter the cell and stain intracellular components.
- Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare the Acridine Orange staining solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 µg/mL. Add the staining solution to the coverslips and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Remove the staining solution and wash the cells three times with Staining Buffer to remove unbound dye.
- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope. Use a filter set for green fluorescence to observe the nuclei and a filter set for red fluorescence to observe RNA

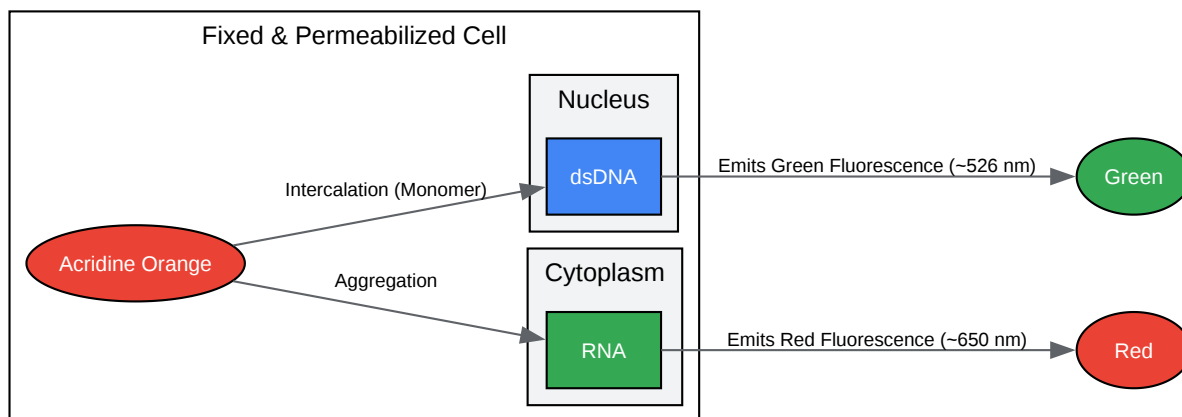
in the cytoplasm.

Visualizations



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for Acridine Orange staining of fixed cells.



[Click to download full resolution via product page](#)

Figure 2. Acridine Orange binding mechanism and fluorescence emission.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biotium.com [biotium.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Acridine Orange Staining for Fixed Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582942#flazo-orange-staining-protocol-for-fixed-cells\]](https://www.benchchem.com/product/b1582942#flazo-orange-staining-protocol-for-fixed-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com